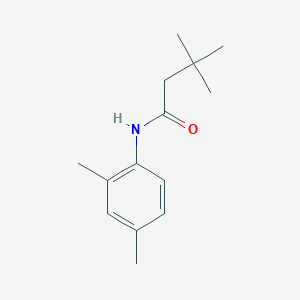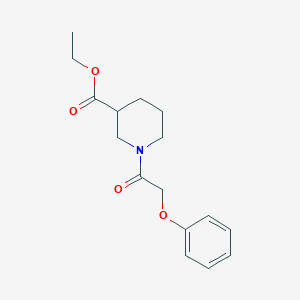![molecular formula C17H12ClN3O2S B263166 7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline](/img/structure/B263166.png)
7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a quinoline moiety, a furan ring, and an oxadiazole ring. The presence of these diverse functional groups contributes to its wide range of chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the sulfanyl group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the furan ring: The final step involves the coupling of the oxadiazole derivative with a furan ring through a suitable linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis.
化学反应分析
Types of Reactions
7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline moiety can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Aminoquinoline, thioquinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline involves its interaction with various molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit heme polymerase, an enzyme crucial for the survival of the malaria parasite. Additionally, its anticancer activity may involve the induction of apoptosis through the activation of caspases and the inhibition of cell proliferation pathways.
相似化合物的比较
Similar Compounds
Chloroquine: Shares the quinoline moiety and is also used as an antimalarial agent.
Furazolidone: Contains a furan ring and is used as an antimicrobial agent.
Oxadiazole derivatives: Various oxadiazole compounds are known for their antimicrobial and anticancer activities.
Uniqueness
7-Chloro-4-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)quinoline is unique due to the combination of its functional groups, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions also makes it a versatile compound for further modifications and applications.
属性
分子式 |
C17H12ClN3O2S |
|---|---|
分子量 |
357.8 g/mol |
IUPAC 名称 |
2-[(7-chloroquinolin-4-yl)sulfanylmethyl]-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H12ClN3O2S/c1-10-2-5-14(22-10)17-21-20-16(23-17)9-24-15-6-7-19-13-8-11(18)3-4-12(13)15/h2-8H,9H2,1H3 |
InChI 键 |
ARNCETILADYOQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=C4C=CC(=CC4=NC=C3)Cl |
规范 SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=C4C=CC(=CC4=NC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)





![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)


![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)


![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)
